molecular formula C13H11N3O4 B2979963 2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide CAS No. 337931-56-3

2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide

Cat. No. B2979963
CAS RN: 337931-56-3
M. Wt: 273.248
InChI Key: LMIHHPNSSJCMDI-UHFFFAOYSA-N
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Description

2-(2-Nitrophenoxy)-N-(pyridin-3-yl)acetamide (2-NPA) is a small molecule that has been used in a variety of scientific research applications. It has a high affinity for both hydrophobic and hydrophilic molecules, making it a useful tool for studying the interactions between these molecules. It is also used in biochemical and physiological experiments due to its ability to interact with proteins and other molecules in the body.

Scientific Research Applications

Photoreactions of Flutamide

A study by Watanabe et al. (2015) explored the photoreactions of flutamide, a compound used as an anti-cancer drug, highlighting the complex behavior of similar nitro-substituted compounds under UV light. This research can provide insights into the stability and reactivity of "2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide" under similar conditions, suggesting its potential applications in photodynamic therapy or as a probe in studying photodegradation processes (Watanabe, Fukuyoshi, & Oda, 2015).

Orcinolic Derivatives as OH− Indicators

Research by Wannalerse et al. (2022) on orcinolic derivatives, which share a structural motif with "2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide," indicates the utility of such compounds as pH or ion indicators. The study's focus on the optical properties and interaction with OH− ions suggests potential applications in sensor development or environmental monitoring (Wannalerse et al., 2022).

Synthesis and Biological Activities

A study on the synthesis and evaluation of metal ion complexes with related ligands by Abdul Karim et al. (2005) points to the relevance of "2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide" in coordination chemistry. Such compounds could be pivotal in developing new materials or catalysts with specific biological or chemical activities (Lekaa K. Abdul Karim, Enas H.Ali, & F. H. Musa, 2005).

Corrosion Inhibitors

Yıldırım and Cetin (2008) synthesized acetamide derivatives to study their effectiveness as corrosion inhibitors, demonstrating the potential industrial applications of similar compounds in protecting materials against degradation. This research suggests that "2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide" could also be explored for such applications (Yıldırım & Cetin, 2008).

Anticancer and Anti-inflammatory Activities

Rani et al. (2014) developed novel series of acetamide derivatives and assessed their anticancer, anti-inflammatory, and analgesic activities. This points to the potential medical and pharmaceutical research applications of "2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide," particularly in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

properties

IUPAC Name

2-(2-nitrophenoxy)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-13(15-10-4-3-7-14-8-10)9-20-12-6-2-1-5-11(12)16(18)19/h1-8H,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIHHPNSSJCMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330180
Record name 2-(2-nitrophenoxy)-N-pyridin-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809658
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide

CAS RN

337931-56-3
Record name 2-(2-nitrophenoxy)-N-pyridin-3-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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